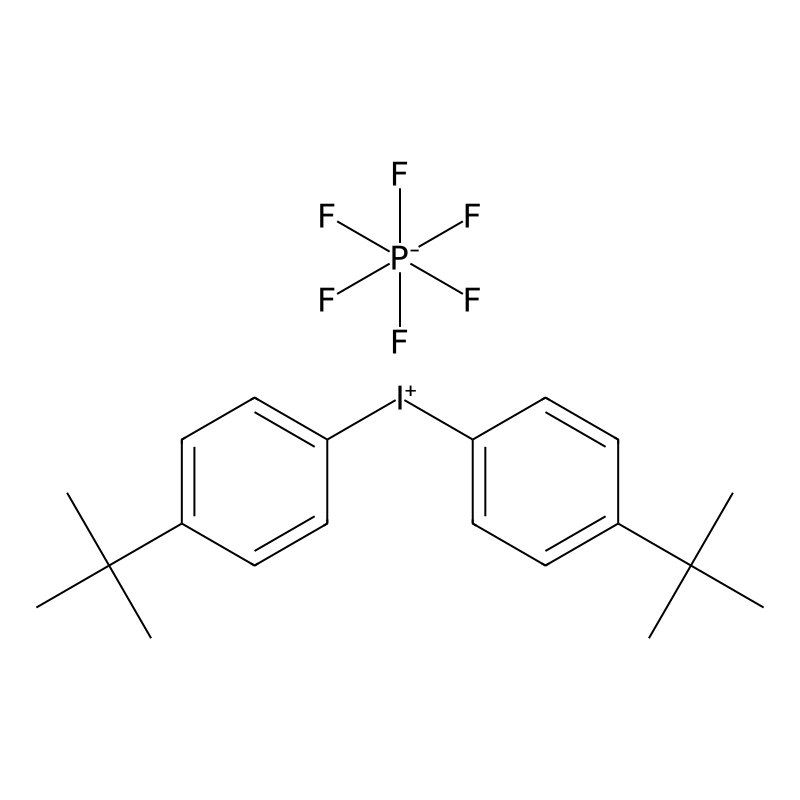Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Photoacidity: BTIP-PF6 is a photoacid, meaning it releases a proton (H+) when exposed to light. This property makes it useful in various applications, such as photoresists for microfabrication and photoinitiated polymerization reactions [].
- Lewis acidity: BTIP-PF6 can also act as a Lewis acid, accepting electron pairs from Lewis bases. This property allows it to participate in various chemical reactions, such as Friedel-Crafts reactions and Diels-Alder cycloadditions [].
Applications in Materials Science
BTIP-PF6 has been explored for various applications in materials science, including:
- Organic light-emitting diodes (OLEDs): BTIP-PF6 can be used as a hole injection material in OLEDs, which improves the efficiency and stability of the devices [].
- Organic photovoltaics (OPVs): BTIP-PF6 can be used as an electron acceptor material in OPVs, which helps to convert light energy into electrical energy [].
- Polymerization: BTIP-PF6 can be used as a photoinitiator for the polymerization of various monomers, which is useful for the synthesis of new materials with tailored properties [].
Applications in other scientific fields
Beyond materials science, BTIP-PF6 has also been investigated for potential applications in other scientific fields, such as:
Bis(4-tert-butylphenyl)iodonium hexafluorophosphate is a chemical compound with the molecular formula and a molecular weight of approximately 538.3 g/mol. It is characterized by its unique structure, which consists of two 4-tert-butylphenyl groups attached to an iodonium center, with hexafluorophosphate serving as the counterion. This compound is primarily recognized for its role as a photo-cationic polymerization initiator, making it valuable in various applications within materials science and photochemistry .
The generated cations can react with various monomers to form polymers, which are utilized in coatings, adhesives, and other materials .
The synthesis of Bis(4-tert-butylphenyl)iodonium hexafluorophosphate typically involves the reaction of 4-tert-butylphenol with iodine and a suitable base in the presence of hexafluorophosphate salt. A common synthetic route includes:
- Preparation of Iodonium Salt: Reacting 4-tert-butylphenol with iodine in a solvent such as dichloromethane.
- Formation of Hexafluorophosphate Salt: Adding hexafluorophosphate to the iodonium salt solution.
- Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound .
Bis(4-tert-butylphenyl)iodonium hexafluorophosphate is widely used in:
- Photo-Cationic Polymerization: It serves as a photoinitiator in the polymerization of epoxides and other monomers, leading to advanced materials for coatings and adhesives.
- Materials Science: Employed in the development of high-performance materials due to its ability to initiate polymerization upon UV exposure .
- Electronics: Utilized in the production of printed circuit boards and other electronic components where precise polymerization is required.
Interaction studies involving Bis(4-tert-butylphenyl)iodonium hexafluorophosphate have primarily focused on its reactivity with various monomers during polymerization processes. Research indicates that the efficiency of polymerization can be influenced by factors such as light intensity, wavelength, and the nature of the monomer used. Additionally, studies on its interaction with biological systems highlight its potential hazards due to skin corrosion and irritation properties .
Several compounds share structural or functional similarities with Bis(4-tert-butylphenyl)iodonium hexafluorophosphate. These include:
| Compound Name | Structure Type | Application Area |
|---|---|---|
| Diphenyliodonium Hexafluorophosphate | Iodonium salt | Photo-cationic polymerization |
| Benzoin Ether | Photoinitiator | Photopolymer applications |
| Triarylsulfonium Salts | Cationic initiators | Coatings and adhesives |
Uniqueness
Bis(4-tert-butylphenyl)iodonium hexafluorophosphate stands out due to its specific combination of high reactivity under UV light and its relatively low toxicity compared to other iodonium salts. Its unique structure allows for efficient initiation of polymerization processes, making it particularly valuable in high-performance material applications .
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 56 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 55 of 56 companies with hazard statement code(s):;
H314 (72.73%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (18.18%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (18.18%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (18.18%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (18.18%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Corrosive;Irritant;Environmental Hazard







